molecular formula C10H5BrO3 B1268481 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde CAS No. 52817-12-6

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B1268481
CAS No.: 52817-12-6
M. Wt: 253.05 g/mol
InChI Key: PCEZXSJBHMOQFT-UHFFFAOYSA-N
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Description

6-Bromo-3-formylchromone (6-Bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a 3-formylchromone derivative. In vivo cytotoxic activity of 6-bromo-3-formylchromone against normal and tumor cells has been tested.

Biochemical Analysis

Biochemical Properties

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to different biological outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are important for determining safe and effective dosage ranges .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can interact with DNA and transcription factors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis .

Properties

IUPAC Name

6-bromo-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEZXSJBHMOQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346713
Record name 6-Bromo-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52817-12-6
Record name 6-Bromo-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-formylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A warm (40° C.) solution of 29.8 g. (0.1 mole) of sodium dichromate dihydrate in 80 ml of glacial acetic acid is added over a 5-minute period to a stirred, warm (60° C.) solution of 25.5 g. (0.1 mole) of 6-bromo-3-(hydroxymethyl)chromone in 300 ml of glacial acetic acid. The temperature rises to 72° C. After one-half hour, water (1400 ml) is added and the mixture is heated at 80° C. for a few minutes. The mixture is cooled and filtered to give 13.6 g. (54%) of good quality aldehyde. Recrystallization from ethyl acetate gives pure 6-bromo-3-formylchromone having mp 186°-188° C.
Name
sodium dichromate dihydrate
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
1400 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
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6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
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6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
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6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
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6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 6
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Customer
Q & A

Q1: What are the antibacterial and antibiofilm properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde?

A: this compound, also known as 6-Bromo-3-formylchromone, exhibits significant antibacterial and antibiofilm activities against Vibrio species, particularly Vibrio parahaemolyticus and Vibrio harveyi. Studies show it effectively inhibits planktonic cell growth with a minimum inhibitory concentration (MIC) of 20 µg/mL []. It also demonstrates dose-dependent inhibition of biofilm formation, impacting bacterial motility, protease activity, and other virulence factors [].

Q2: How does this compound interact with bacteria at the molecular level?

A: Research suggests that 6-Bromo-3-formylchromone targets quorum sensing and biofilm formation by inhibiting the expression of genes like luxS and opaR in Vibrio parahaemolyticus []. It also appears to impact bacterial pathogenicity by downregulating the tdh gene and may affect membrane integrity by influencing the vmrA gene [].

Q3: What is the structural characterization of this compound?

A: this compound is a brominated 3-formylchromone derivative. Its molecular formula is C10H5BrO3 []. Structurally, the non-hydrogen atoms in the molecule lie almost within the same plane. The crystal structure reveals halogen bonds (Br⋯O) linking the molecules, which are further assembled into layers through π–π stacking interactions [].

Q4: Have there been any computational studies on this compound?

A: Yes, density functional theory (DFT) calculations have been used to investigate the structural, energetic, and electronic properties of this compound []. These studies provide insights into the molecule's HOMO-LUMO gap, molecular electrostatic potential, and atomic charges, aiding in understanding its reactivity and interactions [].

Q5: What are the potential toxicological concerns associated with this compound?

A: While 6-Bromo-3-formylchromone shows promising antibacterial activity, preliminary toxicity assessments indicate potential concerns. Seed germination and Caenorhabditis elegans models suggest that it might have moderate toxicity at 50 µg/mL. Notably, concentrations between 20-100 µg/mL proved toxic to nematodes []. Further research is crucial to fully elucidate its safety profile.

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